Cas no 84123-43-3 ([(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate)

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate structure
84123-43-3 structure
Product Name:[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
Número CAS:84123-43-3
MF:C37H50ClN3O10
Megavatios:732.260010242462
CID:728807
Update Time:2024-03-01

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Propiedades químicas y físicas

Nombre e identificación

    • Maytansine,N2'-deacetyl-22-demethyl-N2'-[(2,3-dimethylcyclopropyl)carbonyl]- (9CI)
    • Maytansine, N2'-deacetyl-22-demethyl-N2'-((2,3-dimethylcyclopropyl)carbonyl)-
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatet
    • [(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate
    • Renchi: 1S/C37H50ClN3O10/c1-18-11-10-12-27(48-9)37(46)17-26(49-35(45)40-37)21(4)32-36(6,51-32)28(50-34(44)22(5)41(7)33(43)30-19(2)20(30)3)16-29(42)39-24-14-23(13-18)15-25(47-8)31(24)38/h10-12,14-15,19-22,26-28,30,32,46H,13,16-17H2,1-9H3,(H,39,42)(H,40,45)/b12-10+,18-11+
    • Clave inchi: QUJBQBQAIZQWIV-SIBNOYASSA-N
    • Sonrisas: ClC1C(=CC2CC(C)=CC=CC(C3(CC(C(C)C4C(C)(C(CC(NC=1C=2)=O)OC(C(C)N(C)C(C1C(C)C1C)=O)=O)O4)OC(N3)=O)O)OC)OC |t:7,9|

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 51
  • Cuenta de enlace giratorio: 7
  • Complejidad: 1400
  • Xlogp3: 3.1
  • Superficie del Polo topológico: 165

[(16E,18E)-11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[(2,3-dimethylcyclopropanecarbonyl)-methylamino]propanoate Literatura relevante

Proveedores recomendados
Shaanxi pure crystal photoelectric technology co. LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shaanxi pure crystal photoelectric technology co. LTD
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhejiang Brunova Technology Co., Ltd.